4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide
Overview
Description
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide is a chemical compound with the molecular formula C18H20N2O4 and a molecular weight of 328.3624 . This compound is known for its unique structure, which includes methoxy groups and benzamide functionalities, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide involves several steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminoethanol to produce 2-(4-methoxybenzoylamino)ethanol. Finally, this compound is reacted with 4-methoxybenzoyl chloride in the presence of a base to yield this compound .
Chemical Reactions Analysis
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide can be compared with other similar compounds, such as:
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]ethyl]benzamide: This compound has a similar structure but lacks the oxyethyl group.
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide: This compound includes a cyclohexyl group instead of the oxyethyl group.
Properties
IUPAC Name |
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-15-7-3-13(4-8-15)17(21)19-11-12-25-20-18(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTIRSZXFMZBRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCONC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325606 | |
Record name | 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085807 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551921-43-8 | |
Record name | 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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